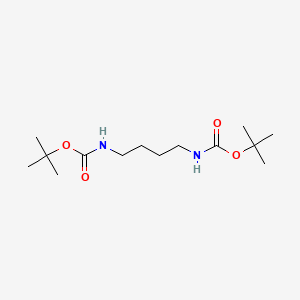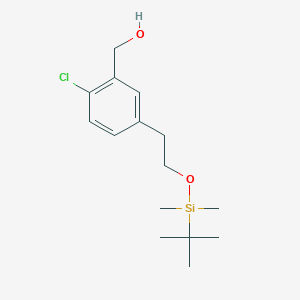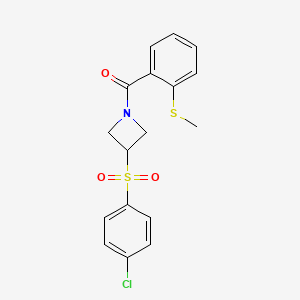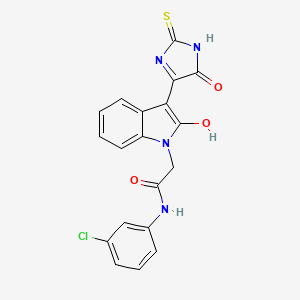amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea CAS No. 477865-70-6](/img/structure/B2926983.png)
N-{2-[[(4-chloroanilino)carbonyl](3-chlorobenzyl)amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[[(4-chloroanilino)carbonyl](3-chlorobenzyl)amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C30H26Cl4N4O2 and its molecular weight is 616.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing various urea derivatives, including compounds with similar structural motifs to N-{2-[(4-chloroanilino)carbonylamino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea. These methodologies often involve the reaction of specific isocyanates with amines under controlled conditions. For instance, the synthesis of unsymmetrical ureas by sulfur-assisted carbonylation with carbon monoxide and oxidation with molecular oxygen under mild conditions demonstrates the chemical versatility and reactivity of urea derivatives in synthesizing potentially biologically active compounds (Mizuno, Nakai, & Mihara, 2009).
Biological Activities
Urea derivatives have been explored for their biological activities, including as potential plant growth regulators and insecticides. The synthesis and preliminary biological activity tests of novel urea derivatives have shown that some compounds exhibit good activity as plant growth regulators, highlighting the potential agricultural applications of these compounds (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Additionally, certain urea derivatives have been evaluated for their insecticidal properties, indicating a novel mode of action that interferes with cuticle deposition in insects, suggesting their potential as new insecticides (Mulder & Gijswijt, 1973).
Antineoplastic and Antimonoamineoxidase Properties
The exploration of new benzo[H]quinazoline derivatives synthesized from urea compounds for their antineoplastic and antimonoamineoxidase properties exemplifies the therapeutic potential of these molecules. This research highlights the ongoing search for new compounds with significant biological activities that could contribute to the development of new medications or therapeutic approaches (Markosyan et al., 2010).
Anion Coordination Chemistry
Urea derivatives also play a role in anion coordination chemistry, where their ability to form complexes with inorganic oxo-acids has been reported. Such complexes are of interest for understanding molecular interactions and designing new materials with specific chemical properties (Wu et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoyl-[(3-chlorophenyl)methyl]amino]ethyl]-1-[(3-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Cl4N4O2/c31-23-7-11-27(12-8-23)35-29(39)37(19-21-3-1-5-25(33)17-21)15-16-38(20-22-4-2-6-26(34)18-22)30(40)36-28-13-9-24(32)10-14-28/h1-14,17-18H,15-16,19-20H2,(H,35,39)(H,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTPYHXBDUIMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CCN(CC2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-ethyl-2-phenyl-7-(4-(3-phenylpropanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926902.png)
![methyl 6-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2926903.png)


![Tert-butyl 4-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2926909.png)

![[2-Oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]ethyl] 4-formylbenzoate](/img/structure/B2926912.png)
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)nonyl]pyridin-2-amine](/img/structure/B2926913.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2926914.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-naphthamide](/img/structure/B2926918.png)
![Tert-butyl 3-(methylsulfonyloxymethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2926922.png)

